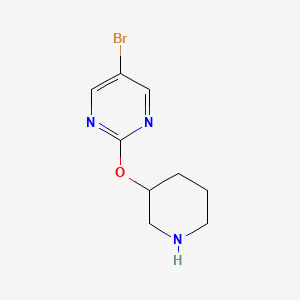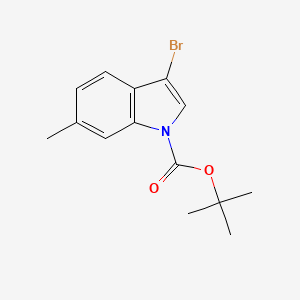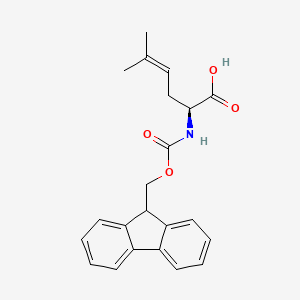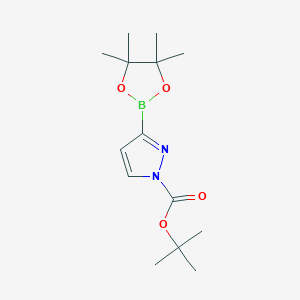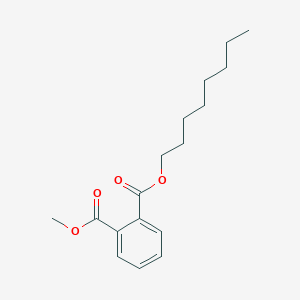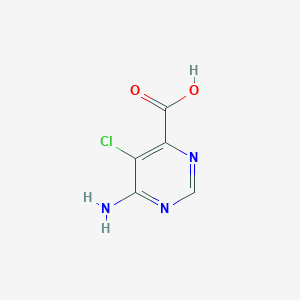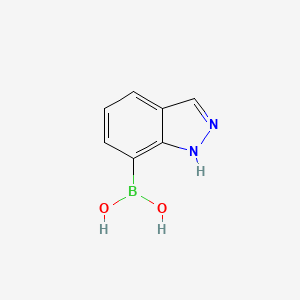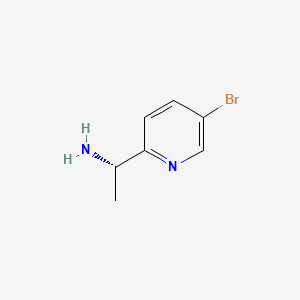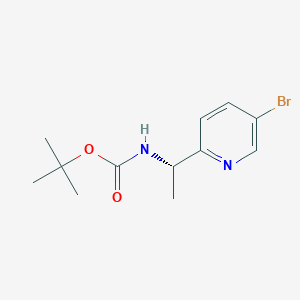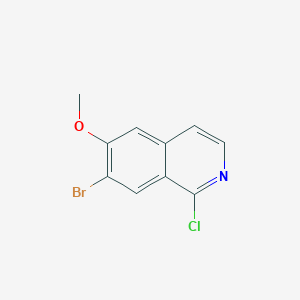
7-Bromo-1-chloro-6-methoxyisoquinoline
Übersicht
Beschreibung
The compound 7-Bromo-1-chloro-6-methoxyisoquinoline is a halogenated isoquinoline derivative that has not been directly studied in the provided papers. However, related compounds have been synthesized and evaluated for their biological activities, particularly as potential anticancer agents. These compounds include various substituted isoquinolinequinones and quinolines with bromo, chloro, and methoxy groups, which are structurally related to this compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including substitution, nitration, reduction, cyclization, chlorination, and reductive amination. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was achieved through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate, with a total yield of 29.2% . Another example is the synthesis of a quinoline-TMC-207 derivative, which was synthesized from 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline by a coupling reaction, yielding 73% under optimized conditions . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
Vibrational spectroscopic investigations, including Fourier transform infrared (FTIR) and FT-Raman spectra, have been used to analyze the structure of related compounds such as 7-bromo-5-chloro-8-hydroxyquinoline. The geometry of these compounds was optimized using DFT/B3LYP and HF methods with a 6-31G** basis set, and the experimental vibrational frequencies were compared with theoretical values obtained from ab initio HF and DFT gradient calculations . Similarly, the structure of 7-bromoquinolin-8-ol was analyzed, revealing intermolecular and weak intramolecular hydrogen bonds in the solid state .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in the context of their potential biological activities. For example, a series of substituted isoquinolinequinones, including amino-, alkylamino, and halogen-substituted derivatives, were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines using the MTT colorimetric method . These studies suggest that the halogen and methoxy substituents on the isoquinoline nucleus can significantly influence the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been inferred from their synthesis and structural analysis. The presence of halogen and methoxy groups is known to affect the electronic distribution and, consequently, the physicochemical characteristics of these molecules. The vibrational spectroscopy studies provide insights into the fundamental modes of the compounds, which are related to their physical properties . The intermolecular and intramolecular hydrogen bonding observed in compounds like 7-bromoquinolin-8-ol can influence their melting points, solubility, and stability .
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Organic Molecules
7-Bromo-1-chloro-6-methoxyisoquinoline serves as a crucial intermediate in the synthesis of complex organic structures. For instance, it has been employed in the synthesis of dibenzindolizine derivatives through cyclization reactions, showcasing its versatility in constructing intricate molecular frameworks (Kametani & Ogasawara, 1967). Additionally, its use in synthesizing spiropyrans and spirooxazines indicates its potential in creating photochromic materials, which could have applications in optical devices and sensors (Voloshin et al., 2008).
Role in Medicinal Chemistry
This compound has also been explored in medicinal chemistry, particularly in the synthesis of aminoquinones with cytotoxic properties. This is exemplified by its transformation into 7-amino-6-bromoisoquinoline-5,8-quinone, a compound evaluated for its antitumor activity against various human cancer cell lines, indicating the compound's potential in cancer research (Delgado et al., 2012).
Chemical Methodology Development
Furthermore, this compound has been utilized in developing new chemical methodologies. For instance, its involvement in the study of regioselective alkoxydehalogenation of dihalogenoquinolines showcases its role in advancing synthetic chemistry techniques, which could lead to more efficient and selective synthetic routes in organic chemistry (Osborne & Miller, 1993).
Advanced Material Synthesis
The use of this compound extends to the synthesis of advanced materials, such as chemosensors for metal ions. This is evident from research where related quinoline derivatives have been developed as selective chemosensors for cadmium, demonstrating the broader utility of this compound and its derivatives in environmental monitoring and safety applications (Prodi et al., 2001).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Biochemische Analyse
Biochemical Properties
7-Bromo-1-chloro-6-methoxyisoquinoline plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes that are involved in metabolic pathways, potentially inhibiting or activating these enzymes . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby affecting its activity. For example, this compound may act as an inhibitor for certain kinases, which are enzymes that play a crucial role in cell signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of transcription factors, leading to changes in gene expression. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound may inhibit the activity of a kinase by binding to its active site, preventing the phosphorylation of target proteins . Additionally, this compound can influence gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies in vitro and in vivo have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . This compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in the levels of metabolites. For example, it may inhibit a key enzyme in the glycolytic pathway, resulting in decreased production of ATP and altered energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active or passive mechanisms, depending on its chemical properties. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, this compound may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
7-bromo-1-chloro-6-methoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-9-4-6-2-3-13-10(12)7(6)5-8(9)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIUOJLFVXPVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732415 | |
| Record name | 7-Bromo-1-chloro-6-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
924271-35-2 | |
| Record name | 7-Bromo-1-chloro-6-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1-chloro-6-methoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3030501.png)
![5-Chloro-2-(1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B3030506.png)
![2-([1,1'-Biphenyl]-3-yl)pyrrolidine](/img/structure/B3030507.png)
